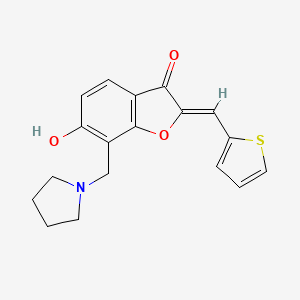

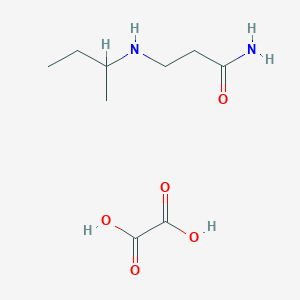

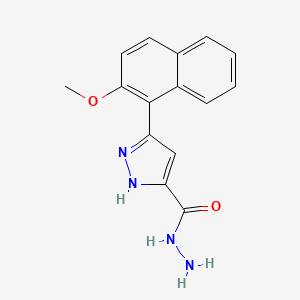

(Z)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C18H17NO3S and its molecular weight is 327.4. The purity is usually 95%.

BenchChem offers high-quality (Z)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Solvent Selection and Solubility Studies : A study on the solubility of similar benzofuran and thiophene derivatives highlights the systematic approach to solvent selection based on cohesive energy densities, which is crucial for optimizing the performance of organic electronic devices (Bright Walker et al., 2011).

Electropolymerization for Conducting Polymers : Research on electropolymerization of pyrrole derivatives, including those with benzene and thiophene units, has demonstrated the potential for creating conducting polymers, which are valuable for electronic and optoelectronic applications (G. Sotzing et al., 1996).

Luminescent Coordination Polymers : The hydrothermal synthesis involving compounds with thiophene groups has led to the creation of luminescent coordination polymers, showing potential for advanced materials in sensing and imaging (Chao Jiang et al., 2004).

Biological and Imaging Applications

Fluorescent Sensors : Studies on fluorescein-based dyes with pyridyl-amine-pyrrole groups have been shown to function as mid-range affinity fluorescent Zn(II) sensors, indicating applications in biological imaging and metal ion detection (Elizabeth M. Nolan et al., 2006).

Catalytic Activity in Polymerization : Zinc phenoxides, structurally related to the target compound, have been explored for their catalytic activity in copolymerization of epoxides and carbon dioxide, showcasing their utility in creating sustainable polymers (D. Darensbourg et al., 1999).

Advanced Materials and Nanotechnology

Organic Solar Cells : The application of benzofuran and thiophene derivatives in bulk heterojunction solar cells has been investigated, particularly focusing on the effect of charge recombination on the device's fill factor and overall efficiency (Y. Zhang et al., 2011).

Nonaromatic Dithia Pyribenzihexaphyrins : Expanded hexaphyrins incorporating thiophene units have been synthesized, highlighting their nonaromatic nature and potential for NIR absorption properties, indicating their applicability in photonic and electronic devices (N. Rawat et al., 2021).

properties

IUPAC Name |

(2Z)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-2-(thiophen-2-ylmethylidene)-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3S/c20-15-6-5-13-17(21)16(10-12-4-3-9-23-12)22-18(13)14(15)11-19-7-1-2-8-19/h3-6,9-10,20H,1-2,7-8,11H2/b16-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBTFPXGOYPMCGW-YBEGLDIGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=C(C=CC3=C2OC(=CC4=CC=CS4)C3=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CC=CS4)/C3=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

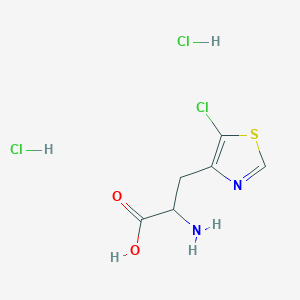

![4-(3-Amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)benzoic acid](/img/structure/B2736446.png)

![1,6,7-trimethyl-3-(2-morpholinoethyl)-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2736449.png)

![7-(4-fluorophenyl)-1,3-dimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2736453.png)

![2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2736464.png)

![3-[3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B2736465.png)